5-Bromo-2-chloroanisole
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-chloroanisole is C7H6BrClO . This indicates that the molecule is composed of seven carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one oxygen atom .Physical And Chemical Properties Analysis
5-Bromo-2-chloroanisole has a refractive index of 1.587, a boiling point of 240-245 °C, a melting point of 27-28 °C, and a density of 1.631 g/mL at 25 °C . It also has a molar refractivity of 45.5 cm^3, a polar surface area of 9 Å^2, and a molar volume of 141.6 cm^3 .Scientific Research Applications
Chemical Properties
“5-Bromo-2-chloroanisole” has a molecular weight of 221.48 and a linear formula of BrC6H3(Cl)OCH3 . It has a melting point of 27-28 °C (lit.) and a boiling point of 240-245 °C/748 mmHg (lit.) . The density is 1.631 g/mL at 25 °C (lit.) .
Synthesis
“5-Bromo-2-chloroanisole” can be synthesized by brominating 2-chloroanisole . Under appropriate conditions, a brominating agent (such as bromine or sodium bromide) can be added to 2-chloroanisole to produce "5-Bromo-2-chloroanisole" .
Use in Pesticides
It can also be used as an ingredient in pesticides, helping to control the growth and reproduction of pests .
Use in Pharmaceutical Research
“5-Bromo-2-chloroanisole” has been used in the identification and optimization of a novel series of DFG-out binding p38 inhibitors . These inhibitors are being researched as potential inhaled agents for the treatment of chronic obstructive pulmonary disease .
Safety Information
The compound is classified under Storage Class 10 - Combustible liquids . It has a flash point of 113 °C (closed cup) and requires personal protective equipment such as eyeshields, gloves, and a multi-purpose combination respirator cartridge (US) .
Commercial Availability
“5-Bromo-2-chloroanisole” is commercially available and can be purchased from various chemical suppliers .
Safety And Hazards
When handling 5-Bromo-2-chloroanisole, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It is also advised to avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place . Incompatible materials include strong oxidizing agents .
properties
IUPAC Name |
4-bromo-1-chloro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVKOTWSHJOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377761 | |
Record name | 5-Bromo-2-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloroanisole | |
CAS RN |
16817-43-9 | |
Record name | 5-Bromo-2-chloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16817-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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